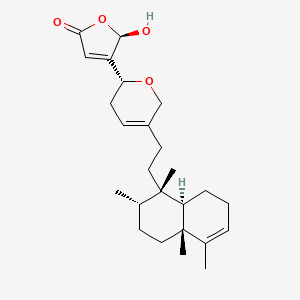
cacospongionolide E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
カコスポンジオライドEは、海綿動物 Fasciospongia cavernosa から単離された海洋セスタテルペノイド化合物です。 ヒト癌細胞株においてアポトーシスを誘導する強力な生物活性、特にその能力で知られています .
準備方法
合成経路と反応条件
カコスポンジオライドEの全合成には、重要な中間体のカップリングや側鎖ジヒドロピラン環の形成など、複数のステップが含まれています。 合成には通常、12の線形ステップが必要で、天然物の主要な領域をカップリングする3ステップシーケンスなどの重要な変換が行われます .
工業生産方法
カコスポンジオライドEの工業生産は、主に海洋海綿から得られるため、十分に文書化されていません。将来的には、合成化学の進歩により、より効率的な生産方法が可能になるかもしれません。
化学反応の分析
反応の種類
カコスポンジオライドEは、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、酸素の添加または水素の除去が含まれ、多くの場合、より反応性の高い中間体の形成をもたらします。
還元: この反応には、水素の添加または酸素の除去が含まれ、より反応性の低い中間体の形成をもたらします。
置換: この反応には、ある官能基を別の官能基と置き換えることが含まれ、多くの場合、新しい化合物の形成をもたらします。
一般的な試薬と条件
カコスポンジオライドEの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応条件には、通常、目的の変換を確実に実現するために、制御された温度と特定の溶媒が含まれます。
形成される主な生成物
カコスポンジオライドEの反応から形成される主な生成物には、さまざまな酸化された誘導体と還元された誘導体が含まれ、これらは異なる生物活性を示す可能性があります。
科学研究の応用
カコスポンジオライドEには、以下を含むいくつかの科学研究の応用があります。
化学: 複雑な海洋天然物とその合成経路を研究するためのモデル化合物として役立ちます。
生物学: アポトーシスやその他の細胞プロセスを調査するために使用されます。
医学: ヒト癌細胞株においてアポトーシスを誘導する能力により、抗癌剤としての可能性があります.
産業: 新しい医薬品やその他の生物活性化合物の開発に使用される可能性があります。
科学的研究の応用
Anti-inflammatory Properties
Cacospongionolide E, like its analog cacospongionolide B, exhibits notable anti-inflammatory effects. Research has shown that these compounds can modulate inflammatory responses by inhibiting key enzymes and cytokines involved in inflammation.
- Mechanism of Action : this compound inhibits the activity of secretory phospholipase A2 (sPLA2), which plays a critical role in the inflammatory process. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide and prostaglandins .
- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages, which are crucial for inflammation regulation. The compound's potency was comparable to established anti-inflammatory agents like dexamethasone .
Structural Studies and Synthesis
The structural elucidation of this compound has been a focus of research due to its complex molecular framework.
- Total Synthesis : Recent advancements in synthetic chemistry have enabled the total synthesis of this compound, allowing researchers to study its properties more comprehensively. The synthesis involves intricate steps that highlight the compound's structural features and facilitate further modifications for enhanced bioactivity .
- Spectroscopic Analysis : Detailed spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structure of this compound and its analogs. These analyses provide insights into the compound's chemical behavior and potential interactions with biological targets .
Therapeutic Potential
Given its anti-inflammatory properties, this compound shows promise for therapeutic applications in various diseases characterized by inflammation.
- Cancer Research : The inhibition of NF-κB signaling pathways by this compound suggests potential applications in cancer therapy. NF-κB is often overactive in cancer cells, promoting survival and proliferation. Compounds that can modulate this pathway may serve as effective anticancer agents .
- Chronic Inflammatory Diseases : The ability of this compound to reduce inflammatory mediators positions it as a candidate for treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease. Its efficacy in animal models has been documented, indicating a need for further clinical exploration .
Case Studies
作用機序
カコスポンジオライドEは、プログラムされた細胞死の一形態であるアポトーシスを誘導することでその効果を発揮します。これは、DNA断片化とアポトーシス促進タンパク質の発現を増加させることによって達成されます。 さらに、ミトコンドリア膜電位の消失を引き起こし、これは早期のアポトーシスシグナルイベントです . この化合物はまた、細胞の生存と増殖に役割を果たすNF-κBサブユニットの核移行を阻害します .
類似の化合物との比較
類似の化合物
スカラダール: 同様のアポトーシス誘導特性を持つ別の海洋セスタテルペノイドです。
カコスポンジオライドB: 抗炎症および抗癌活性も示すカコスポンジオライドEの異性体です.
独自性
カコスポンジオライドEは、その特定の分子構造と強力な生物活性により、独自性があります。 複数の経路を通じてアポトーシスを誘導する能力により、抗癌治療の分野におけるさらなる研究開発の有望な候補となります .
類似化合物との比較
Similar Compounds
Scalaradial: Another marine sesterterpenoid with similar apoptosis-inducing properties.
Cacospongionolide B: An isomer of cacospongionolide E that also exhibits anti-inflammatory and anticancer activities.
Uniqueness
This compound is unique due to its specific molecular structure and potent biological activities. Its ability to induce apoptosis through multiple pathways makes it a promising candidate for further research and development in the field of anticancer therapeutics .
特性
分子式 |
C25H36O4 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
(2R)-3-[(2R)-5-[2-[(1S,2S,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C25H36O4/c1-16-6-5-7-21-24(16,3)12-10-17(2)25(21,4)13-11-18-8-9-20(28-15-18)19-14-22(26)29-23(19)27/h6,8,14,17,20-21,23,27H,5,7,9-13,15H2,1-4H3/t17-,20+,21-,23+,24-,25-/m0/s1 |
InChIキー |
WBDQPITVPUAHAN-DRCQBYJMSA-N |
異性体SMILES |
C[C@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC[C@@H](OC3)C4=CC(=O)O[C@H]4O)CCC=C2C)C |
正規SMILES |
CC1CCC2(C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCC=C2C)C |
同義語 |
cacospongionolide E |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















